molecular formula C18H15N5O2S B12493969 N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B12493969
M. Wt: 365.4 g/mol
InChI Key: MENVSWPHNGBHHE-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a thiazole ring, a triazolopyridine core, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the triazolopyridine core. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using Lawesson’s reagent for thionation-cyclization.

    Formation of the Triazolopyridine Core: This step may involve the reaction of hydrazine derivatives with pyridine carboxylic acids under reflux conditions.

    Coupling Reactions: The final step involves coupling the thiazole and triazolopyridine intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Chemical Reactions Analysis

N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazolopyridine rings, respectively.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The triazolopyridine core can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other thiazole and triazolopyridine derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a triazole ring.

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H15N5O2S/c1-11-10-26-17(20-11)13-4-2-12(3-5-13)8-19-16(24)14-6-7-15-21-22-18(25)23(15)9-14/h2-7,9-10H,8H2,1H3,(H,19,24)(H,22,25)

InChI Key

MENVSWPHNGBHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)CNC(=O)C3=CN4C(=NNC4=O)C=C3

Origin of Product

United States

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